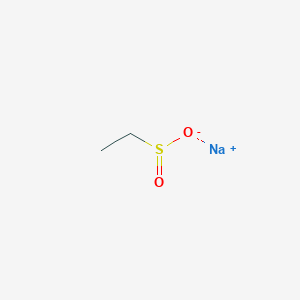
乙烷磺酸钠
描述
Sodium ethanesulfinate (NaES) is a white, crystalline solid that is used as a reagent in many organic synthesis processes. It is also used in a variety of scientific research applications, including biochemical and physiological studies. NaES is a relatively safe and non-toxic compound, making it a suitable choice for laboratory experiments.
科学研究应用
有机硫化合物的合成
乙烷磺酸钠是一种用途广泛的构建单元,可用于合成各种有机硫化合物。 它用于S–S、N–S 和 C–S 键形成反应,以生成各种含硫分子 。 这包括硫代磺酸酯、磺酰胺、硫醚和砜的合成,这些化合物在医药和农药中具有重要价值 .
磺酰化、亚磺酰化和硫酰化试剂
根据反应条件,乙烷磺酸钠可以作为磺酰化、亚磺酰化或硫酰化试剂 。这些反应对于将磺酰基、亚磺酰基或硫酰基引入有机分子至关重要,可以显著改变它们的化学性质,从而用于各种应用。
乙烯基砜和烯丙基砜的开发
该化合物在乙烯基砜和烯丙基砜的开发中起着重要作用 。这些是重要的有机合成中间体,在聚合物、染料和治疗剂的制备中都有应用。
β-酮砜的合成
乙烷磺酸钠用于合成β-酮砜,这些化合物由于其生物活性在药物化学领域具有潜在的应用 .
磺酰自由基引发的环状磺酰化
该应用涉及在磺酰自由基引发的环状磺酰化中使用乙烷磺酸钠 。这种方法对于构建环状砜骨架非常重要,这些骨架存在于各种生物活性分子中。
光氧化还原催化转化和电化学合成
乙烷磺酸钠也用于光氧化还原催化转化和电化学合成 。这些先进的技术用于高精度和效率地合成复杂的有机硫化合物。
作用机制
Target of Action
Sodium Ethanesulfinate, also known as Sodium Sulfinates (RSO2Na), is primarily used as a reagent in organic synthesis . It acts as a versatile building block for preparing many valuable organosulfur compounds .
Mode of Action
Sodium Ethanesulfinate interacts with its targets by emerging as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . This interaction leads to the formation of S–S, N–S, and C–S bonds .
Biochemical Pathways
Sodium Ethanesulfinate affects several biochemical pathways. It has been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . It also plays a role in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The result of Sodium Ethanesulfinate’s action is the formation of a variety of organosulfur compounds . These compounds have various applications in the field of organic synthesis .
Action Environment
The action of Sodium Ethanesulfinate can be influenced by environmental factors such as temperature and reaction conditions . For instance, it can act as different types of reagents depending on the reaction conditions . Additionally, it should be stored in a tightly closed container, away from fire sources and oxidizing agents .
生化分析
Biochemical Properties
Sodium Ethanesulfinate plays a significant role in biochemical reactions, particularly as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of S–S, N–S, and C–S bonds. These interactions are crucial for the synthesis of valuable organosulfur compounds such as thiosulfonates, sulfonamides, sulfides, and sulfones . The compound’s ability to act as a versatile building block in these reactions highlights its importance in biochemical processes.
Cellular Effects
Sodium Ethanesulfinate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of specific enzymes and proteins, thereby modulating cellular functions. For instance, Sodium Ethanesulfinate can impact the regulation of ion channels and transporters, affecting the movement of ions across cell membranes . These effects can have significant implications for cellular homeostasis and overall cell function.
Molecular Mechanism
At the molecular level, Sodium Ethanesulfinate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acid residues in proteins, leading to alterations in their structure and function. Additionally, Sodium Ethanesulfinate can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . These molecular interactions are essential for understanding the compound’s mechanism of action and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Ethanesulfinate can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, Sodium Ethanesulfinate may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of Sodium Ethanesulfinate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there are threshold effects, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Sodium Ethanesulfinate can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is crucial for determining safe and effective usage in research and therapeutic applications.
Metabolic Pathways
Sodium Ethanesulfinate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. For example, Sodium Ethanesulfinate can participate in the sulfur cycle, contributing to the formation and transformation of sulfur-containing compounds . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.
Transport and Distribution
Within cells and tissues, Sodium Ethanesulfinate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, Sodium Ethanesulfinate may be actively transported across cell membranes by ion channels or carrier proteins, influencing its distribution within the cell . Understanding the transport and distribution mechanisms is important for elucidating the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
Sodium Ethanesulfinate’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Sodium Ethanesulfinate may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of Sodium Ethanesulfinate is a critical factor in determining its biochemical and physiological effects.
属性
IUPAC Name |
sodium;ethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIVVFQECQYHOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629330 | |
| Record name | Sodium ethanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20035-08-9 | |
| Record name | Sodium ethanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ethanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: One of the papers describes a novel synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, a potential antitrichomonal agent, using sodium ethanesulfinate. What makes sodium ethanesulfinate a suitable reagent in this particular synthesis?
A1: The effectiveness of sodium ethanesulfinate in this synthesis stems from its ability to act as a nucleophile. Specifically, it readily undergoes alkylation reactions with alkyl halides [2]. In the synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, sodium ethanesulfinate reacts with 1-(2′-haloethyl)-2-methyl-5-nitroimidazoles in dimethylformamide, effectively substituting the halogen atom and forming the desired ethylsulfonyl ethyl side chain [2]. This reaction highlights the utility of sodium ethanesulfinate in constructing molecules with potential pharmaceutical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)
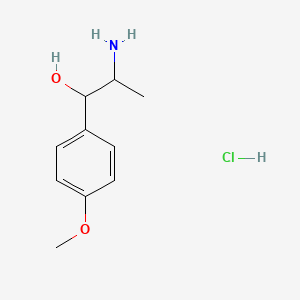

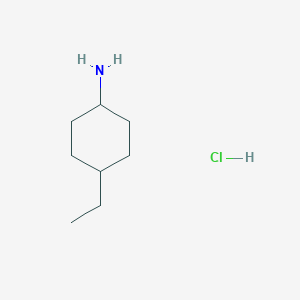

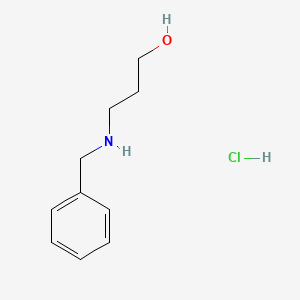
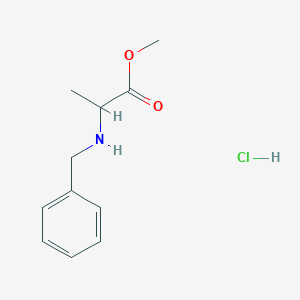




![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)